molecular formula C24H26N4O2 B6102654 2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide

2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide

Cat. No.: B6102654
M. Wt: 402.5 g/mol
InChI Key: KTTNFMQEOUXHLN-UHFFFAOYSA-N
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Description

2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the piperazine ring with benzyl halides in the presence of a base.

    Formation of the quinoline moiety: This can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis.

    Coupling reactions: The final step involves coupling the piperazine and quinoline moieties with acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide
  • 2-(1-benzyl-3-oxopiperazin-2-yl)-N-(quinolin-4-ylmethyl)acetamide

Uniqueness

2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide is unique due to the presence of both piperazine and quinoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-27(17-19-11-12-25-21-10-6-5-9-20(19)21)23(29)15-22-24(30)26-13-14-28(22)16-18-7-3-2-4-8-18/h2-12,22H,13-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTNFMQEOUXHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC2=CC=CC=C12)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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